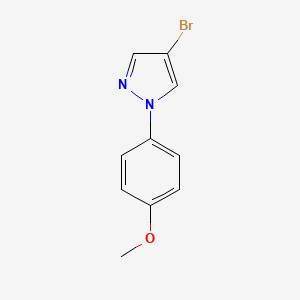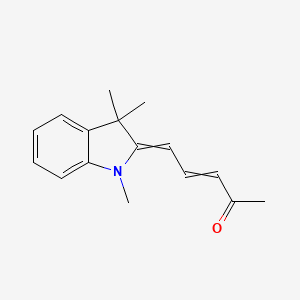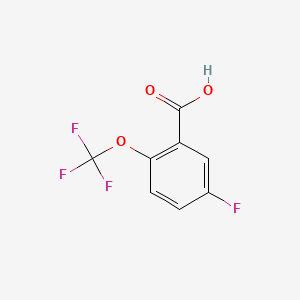
Ácido 5-fluoro-2-(trifluorometoxi)benzoico
Descripción general
Descripción
5-Fluoro-2-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4F4O3 It is characterized by the presence of a fluorine atom at the 5-position and a trifluoromethoxy group at the 2-position on the benzoic acid ring
Aplicaciones Científicas De Investigación
5-Fluoro-2-(trifluoromethoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which suggests it may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, it may participate in the formation of carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(trifluoromethoxy)benzoic acid. For instance, it should be stored in a dry, cool, and well-ventilated place . Exposure to dust should be avoided, and protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this compound .
Análisis Bioquímico
Biochemical Properties
5-Fluoro-2-(trifluoromethoxy)benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic functions. Additionally, 5-Fluoro-2-(trifluoromethoxy)benzoic acid can form hydrogen bonds and hydrophobic interactions with various biomolecules, influencing their stability and function .
Cellular Effects
The effects of 5-Fluoro-2-(trifluoromethoxy)benzoic acid on cellular processes are profound. It has been shown to alter cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 5-Fluoro-2-(trifluoromethoxy)benzoic acid impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-Fluoro-2-(trifluoromethoxy)benzoic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to competitive inhibition. This binding often involves interactions with amino acid residues within the enzyme’s active site, such as hydrogen bonding and van der Waals forces. Additionally, 5-Fluoro-2-(trifluoromethoxy)benzoic acid can induce conformational changes in proteins, affecting their activity and stability. These molecular interactions ultimately result in altered biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-(trifluoromethoxy)benzoic acid can vary over time. The compound is relatively stable under ambient conditions, but its activity may decrease over extended periods due to degradation. Studies have shown that prolonged exposure to 5-Fluoro-2-(trifluoromethoxy)benzoic acid can lead to cumulative effects on cellular functions, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-(trifluoromethoxy)benzoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, 5-Fluoro-2-(trifluoromethoxy)benzoic acid can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are often associated with the compound’s ability to disrupt critical cellular processes and induce apoptosis .
Metabolic Pathways
5-Fluoro-2-(trifluoromethoxy)benzoic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 5-Fluoro-2-(trifluoromethoxy)benzoic acid can influence metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in altered levels of metabolites and changes in cellular energy balance .
Transport and Distribution
The transport and distribution of 5-Fluoro-2-(trifluoromethoxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach intracellular targets. Once inside the cell, 5-Fluoro-2-(trifluoromethoxy)benzoic acid can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Fluoro-2-(trifluoromethoxy)benzoic acid is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, 5-Fluoro-2-(trifluoromethoxy)benzoic acid can localize to the nucleus, affecting gene expression and DNA repair processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group and the fluorine atom onto the benzoic acid ring. One common method involves the use of trifluoromethylation reagents and fluorinating agents under controlled conditions. For instance, the trifluoromethoxy group can be introduced using trifluoromethyl ethers, while the fluorine atom can be added using fluorinating agents such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions, with optimizations for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)benzoic acid
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
- 5-Trifluoromethyl-2-hydroxybenzoic acid
Comparison: 5-Fluoro-2-(trifluoromethoxy)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethoxy groups, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
5-fluoro-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQMLAPRSGFPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271773 | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-83-7 | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


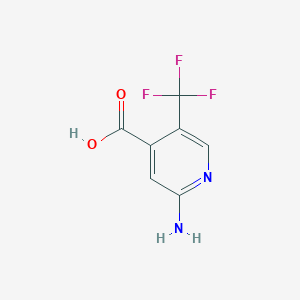
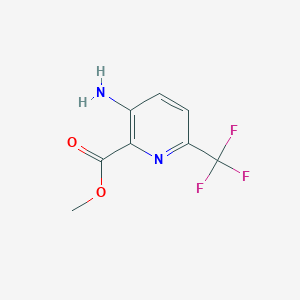



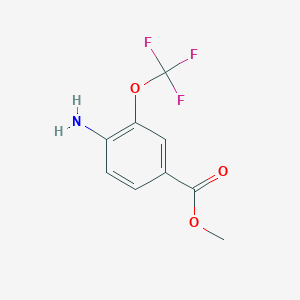
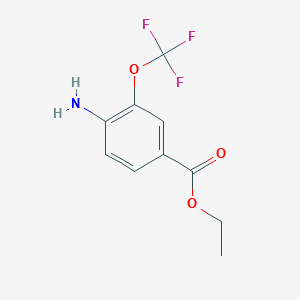

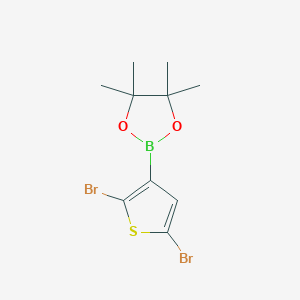
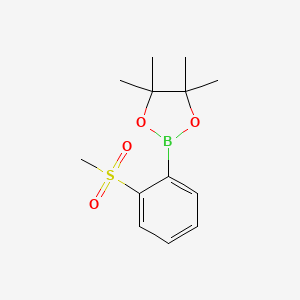
![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)

